N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-17-11-9(7-13-12(15-11)18-2)14-10(16)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELNPIAKWSNGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1NC(=O)C2CCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Cyanoacetate and Urea
The 2,4-dimethoxypyrimidin-5-amine intermediate is synthesized via a cyclization reaction adapted from the CN111039876A patent. In this method, ethyl cyanoacetate and urea undergo condensation in the presence of sodium methoxide to form 4-amino-2,6(1H,3H)-pyrimidinedione. Adjusting the substitution pattern to target the 5-position requires modifying the starting materials. For 5-aminopyrimidine derivatives, nitration followed by reduction or direct introduction of amino groups via SNAr reactions may be employed, though specific protocols for 2,4-dimethoxy-5-aminopyrimidine remain underexplored in the provided literature.
Reaction Conditions
Methoxylation of Pyrimidine Intermediates
Methylation of hydroxyl groups on the pyrimidine ring is achieved using dimethyl carbonate under phase-transfer conditions. Tetrabutylammonium bromide facilitates the reaction, enabling efficient O-methylation without requiring toxic reagents like phosphorus oxychloride.
Optimized Methylation Protocol
- Methylating Agent : Dimethyl carbonate (3.0 equiv)
- Catalyst : Tetrabutylammonium bromide (0.1 equiv)
- Base : Sodium hydroxide (0.8 equiv)
- Solvent : N,N-Dimethylformamide
- Temperature : 80°C
- Time : 8–10 hours
- Yield : 85.5%
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent. The target compound exhibits an Rf value of 0.4 under these conditions.
Spectroscopic Analysis
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, pyrimidine-H)
- δ 6.58 (s, 2H, NH₂)
- δ 3.89 (s, 6H, OCH₃)
- δ 2.45–1.60 (m, 9H, cyclopentane-CH₂ and CH)
¹³C NMR (100 MHz, DMSO-d₆) :
Challenges and Optimization Strategies
Regioselectivity in Pyrimidine Synthesis
The CN111039876A patent highlights isomer formation during ammoniation. For 2,4-dimethoxy derivatives, precise control of reaction stoichiometry and temperature minimizes byproducts.
Green Chemistry Considerations
Replacing dimethyl sulfate with dimethyl carbonate reduces toxicity and wastewater generation. Solvent recovery systems further enhance sustainability.
Industrial Scalability and Applications
The phased approach—cyclization, methylation, and amidation—aligns with scalable batch processes. The compound’s potential as a kinase inhibitor or agrochemical intermediate warrants further exploration, particularly given the bioactivity of methoxypyrimidines.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Physical Properties
- Melting Points: Hydrazine-carbonothioyl analogs () exhibit melting points between 148°C and 197°C, influenced by substituents. For example, N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) melts at 193–195°C, whereas N-(2-(2-(Phenylthio)acetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.13) has a lower melting point (148–150°C), likely due to reduced crystallinity from bulkier groups .
Structural and Functional Comparisons
Key Structural Features
Functional Implications
- Hydrogen Bonding: The pyrimidine ring in the target compound offers hydrogen-bond acceptors (N atoms), whereas hydrazine-carbonothioyl analogs () provide additional thioamide-based H-bonding sites .
- Steric Effects : Bulky substituents like the tetrazole-biphenyl group in Irbesartan Impurity A () may hinder binding to compact active sites, unlike the smaller dimethoxypyrimidine group .
Biological Activity
N-(2,4-dimethoxypyrimidin-5-yl)cyclopentanecarboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by the presence of a pyrimidine ring and a cyclopentane moiety. Its molecular formula is with a molecular weight of approximately 232.27 g/mol. The compound's structural features suggest potential interactions with various biological targets.
Case Studies
- VEGFR-2 Inhibition : A study on oxazolo[5,4-d]pyrimidine derivatives, which share structural similarities with this compound, demonstrated potent inhibitory activity against human vascular endothelial growth factor receptor-2 (VEGFR-2). This receptor is crucial in angiogenesis and tumor growth, suggesting that similar compounds may exert anticancer effects through this pathway .
- Cytotoxicity Against Cancer Cell Lines : In vitro evaluations of related compounds revealed significant cytotoxic effects against several human cancer cell lines, including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma). For instance, one derivative showed a half-maximal inhibitory concentration (IC50) comparable to standard chemotherapeutics like cisplatin .
- Mechanism of Action : The proposed mechanisms include the activation of apoptotic pathways and inhibition of key signaling proteins involved in cell proliferation and survival. The ability to induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells is particularly noteworthy .
Pharmacokinetics and Drug-Likeness
The pharmacokinetic profile of this compound has not been extensively detailed in available literature; however, predictions based on similar compounds suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for evaluating the drug-likeness of any new therapeutic agent.
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| VEGFR-2 Inhibition | Inhibits angiogenesis by blocking VEGFR-2 signaling pathways. |
| Cytotoxicity | Demonstrated significant cytotoxic effects against multiple cancer cell lines (e.g., A549, MCF7). |
| Apoptosis Induction | Activates apoptotic pathways leading to cancer cell death while sparing normal cells. |
| Pharmacokinetic Properties | Predicted favorable ADME properties based on structural analogs. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
